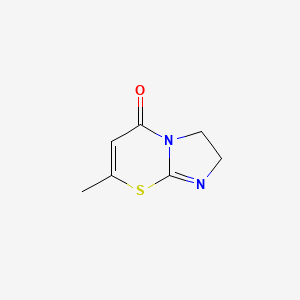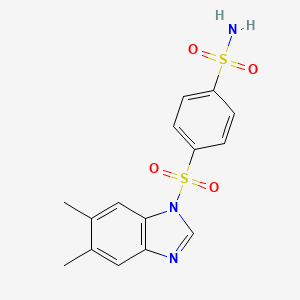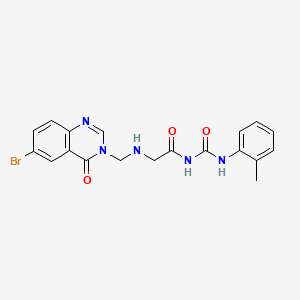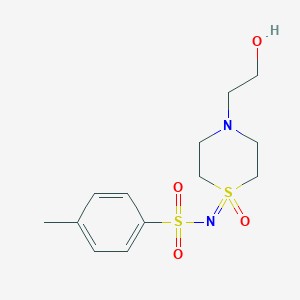
N-(4-(2-Hydroxyethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-Hydroxyethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide is a complex organic compound that features a thiomorpholine ring, a hydroxyethyl group, and a methylbenzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Hydroxyethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiomorpholine in the presence of a base such as triethylamine. The hydroxyethyl group is introduced through a subsequent reaction with ethylene oxide under controlled conditions. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2-Hydroxyethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
N-(4-(2-Hydroxyethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-(2-Hydroxyethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the thiomorpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid (HEPES): A widely used biological buffer with similar structural features.
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid: Another buffer with comparable properties.
Propiedades
Fórmula molecular |
C13H20N2O4S2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-[4-(2-hydroxyethyl)-1-oxo-1,4-thiazinan-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H20N2O4S2/c1-12-2-4-13(5-3-12)21(18,19)14-20(17)10-7-15(6-9-16)8-11-20/h2-5,16H,6-11H2,1H3 |
Clave InChI |
RTZWSCAQSWDZHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=S2(=O)CCN(CC2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)

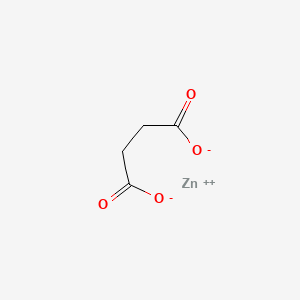


![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
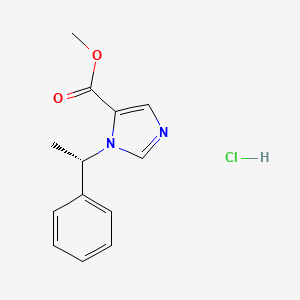
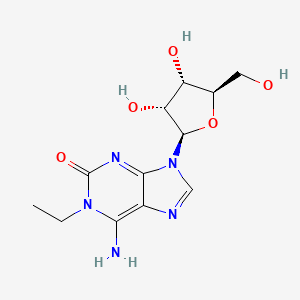
![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)
